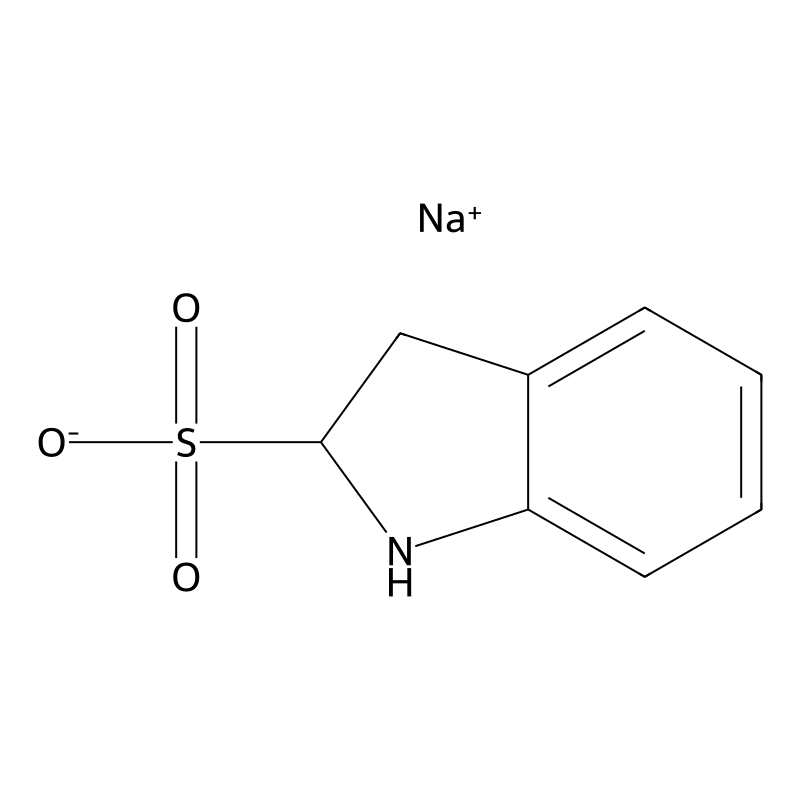Sodium indoline-2-sulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis of Indole Derivatives
Sodium indoline-2-sulfonate finds application in the synthesis of various indole derivatives, a class of organic compounds with diverse biological activities. It acts as a precursor in reactions like the Fischer indole synthesis, where it reacts with various carbonyl compounds to form substituted indoles. This reaction scheme offers a versatile and efficient method for the preparation of complex indole structures, which are crucial building blocks for numerous pharmaceuticals and natural products [].
Study of Biological Activity
While the specific biological activity of sodium indoline-2-sulfonate itself hasn't been extensively explored, its role as a precursor in the synthesis of various bioactive indole derivatives allows researchers to investigate their potential therapeutic applications. By incorporating different functional groups onto the indole ring using sodium indoline-2-sulfonate as a starting material, scientists can evaluate the resulting compounds for their potential effects on various biological processes, such as anti-cancer, anti-inflammatory, and anti-microbial activities [, ].
Organic Reactions and Catalysis
Beyond its role in indole synthesis, sodium indoline-2-sulfonate can also participate in various organic reactions. For instance, research suggests its potential as a catalyst in specific reactions like the C-H activation of aromatic compounds and the dehydrogenation of alcohols []. These findings open doors for further exploration of its potential applications in organic synthesis and catalysis, potentially leading to the development of new and efficient reaction methods.
Sodium indoline-2-sulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 215.22 g/mol. It is characterized by the presence of an indoline structure, which is a bicyclic compound derived from indole, and a sulfonate group that enhances its solubility in water. This compound is often utilized in organic synthesis and has garnered attention for its diverse applications in various fields, including pharmaceuticals and materials science.
- Limited data exists on the specific hazards of SIS. However, as a sulfonate salt, it's advisable to handle it with care to avoid skin and eye contact. Standard laboratory safety practices for handling chemicals should be followed.
- Sulfonylation: The compound can react with sulfonyl chlorides to yield sulfonylated derivatives, which are important intermediates in organic synthesis .
- Condensation Reactions: It can also participate in condensation reactions with carbonyl compounds, leading to the formation of various derivatives that may possess biological activity .
Research indicates that sodium indoline-2-sulfonate exhibits notable biological activity. It has been studied for its potential as:
- Antimicrobial Agent: Some studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Pharmacological
Sodium indoline-2-sulfonate can be synthesized through several methods:
- Reaction with Sodium Bisulfite: The original synthesis method involves the reaction of indole with sodium bisulfite in an aqueous ethanol solution, leading to the formation of sodium indoline-2-sulfonate .
- Alternative Synthetic Routes: Other methods include modifications involving acetic anhydride and various catalysts, which can enhance yield and purity .
Here is a simplified reaction scheme for its synthesis:
textIndole + Sodium Bisulfite → Sodium Indoline-2-Sulfonate
Sodium indoline-2-sulfonate finds applications across various domains:
- Organic Synthesis: It serves as an important reagent in synthesizing complex organic molecules.
- Pharmaceutical Development: Its biological activity makes it a valuable compound for developing new drugs targeting various diseases.
- Material Science: Its properties allow for use in creating novel materials with specific functionalities.
Studies have shown that sodium indoline-2-sulfonate interacts with various biological targets:
- Receptor Binding: It has been found to bind to multiple receptors, suggesting versatility in its pharmacological effects.
- Mechanistic Insights: Research indicates that its mechanism of action may involve modulation of neurotransmitter systems, although further studies are necessary to elucidate these pathways fully .
Several compounds share structural or functional similarities with sodium indoline-2-sulfonate. Here are some notable examples:
Uniqueness of Sodium Indoline-2-Sulfonate
Sodium indoline-2-sulfonate stands out due to its combination of solubility, reactivity, and biological activity. Its ability to interact with multiple biological systems while being readily soluble makes it a versatile compound for both research and practical applications.








